2-Cyclohexylidenebutanenitrile

説明

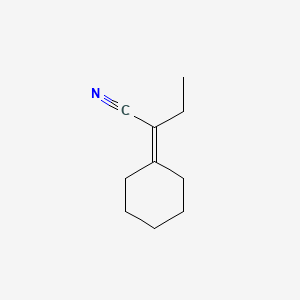

2-Cyclohexylidenebutanenitrile is an organic compound characterized by a cyclohexylidene group attached to a butanenitrile moiety

準備方法

Synthetic Routes and Reaction Conditions

2-Cyclohexylidenebutanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.

化学反応の分析

Types of Reactions

2-Cyclohexylidenebutanenitrile undergoes several types of chemical reactions:

Hydrolysis: Both acidic and basic hydrolysis of nitriles result in the formation of carboxylic acids.

Reduction: Reduction of nitriles using lithium aluminum hydride produces primary amines.

Grignard Reaction: Reaction with Grignard reagents forms imine salts, which can be hydrolyzed to ketones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Grignard Reaction: Grignard reagents such as methylmagnesium bromide.

Major Products

Hydrolysis: Carboxylic acids.

Reduction: Primary amines.

Grignard Reaction: Ketones.

科学的研究の応用

2-Cyclohexylidenebutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Cyclohexylidenebutanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The specific pathways and targets depend on the context of its application.

類似化合物との比較

2-Cyclohexylidenebutanenitrile can be compared with other nitriles such as:

- Butanenitrile

- Cyclohexanecarbonitrile

- 2-Methylcyclohexanecarbonitrile

Uniqueness

This compound is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties, influencing its reactivity and applications.

生物活性

2-Cyclohexylidenebutanenitrile (C10H15N) is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C10H15N

- Molecular Weight : 161.24 g/mol

- CAS Number : 294523

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its nitrile group can participate in nucleophilic attacks, leading to modifications in enzyme activity and cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering substrate availability and product formation.

- Cell Signaling Modulation : By interacting with cellular receptors or signaling molecules, it can influence pathways related to cell growth and differentiation.

- Gene Expression Regulation : It has been suggested that this compound may affect the transcriptional activity of certain genes, potentially influencing cellular responses to stress or damage.

Biological Activity Data

The following table summarizes the observed biological activities of this compound based on available research findings.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers examining the antimicrobial properties of various nitriles, this compound was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of cell membrane integrity.

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in a dose-dependent manner, primarily through the activation of caspase pathways.

Research Findings

Recent studies have focused on elucidating the detailed biochemical pathways influenced by this compound:

- Metabolic Pathways : Research indicates that this compound interacts with key metabolic enzymes such as cytochrome P450, affecting drug metabolism and detoxification processes.

- Cellular Stress Response : The compound appears to modulate stress response pathways, enhancing cellular resilience under oxidative stress conditions.

特性

IUPAC Name |

2-cyclohexylidenebutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXRNOLFMAWCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303873 | |

| Record name | 2-cyclohexylidenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53153-77-8 | |

| Record name | NSC163147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylidenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。